molecular formula C18H11Cl2N3O2 B15009739 2,4-dichloro-6-[(E)-{[2-(furan-2-yl)imidazo[1,2-a]pyridin-3-yl]imino}methyl]phenol

2,4-dichloro-6-[(E)-{[2-(furan-2-yl)imidazo[1,2-a]pyridin-3-yl]imino}methyl]phenol

Cat. No.: B15009739
M. Wt: 372.2 g/mol
InChI Key: OXVZEFVCVHTNFK-UFFVCSGVSA-N
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Description

2,4-dichloro-6-[(E)-{[2-(furan-2-yl)imidazo[1,2-a]pyridin-3-yl]imino}methyl]phenol is a complex organic compound that features a combination of chlorinated phenol, furan, and imidazo[1,2-a]pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-6-[(E)-{[2-(furan-2-yl)imidazo[1,2-a]pyridin-3-yl]imino}methyl]phenol typically involves multi-step organic reactions. One common approach is to start with the chlorination of phenol to obtain 2,4-dichlorophenol. This intermediate is then subjected to a condensation reaction with 2-(furan-2-yl)imidazo[1,2-a]pyridine-3-carbaldehyde under basic conditions to form the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-6-[(E)-{[2-(furan-2-yl)imidazo[1,2-a]pyridin-3-yl]imino}methyl]phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,4-dichloro-6-[(E)-{[2-(furan-2-yl)imidazo[1,2-a]pyridin-3-yl]imino}methyl]phenol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings

Mechanism of Action

The mechanism of action of 2,4-dichloro-6-[(E)-{[2-(furan-2-yl)imidazo[1,2-a]pyridin-3-yl]imino}methyl]phenol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-6-methylphenol
  • 2,4-Dichloro-6-methylpyrimidine
  • 4-chloro-2-(2,4-dichloro-6-methylphenoxy)-1H-imidazole

Uniqueness

2,4-dichloro-6-[(E)-{[2-(furan-2-yl)imidazo[1,2-a]pyridin-3-yl]imino}methyl]phenol is unique due to its combination of chlorinated phenol, furan, and imidazo[1,2-a]pyridine moieties.

Properties

Molecular Formula

C18H11Cl2N3O2

Molecular Weight

372.2 g/mol

IUPAC Name

2,4-dichloro-6-[(E)-[2-(furan-2-yl)imidazo[1,2-a]pyridin-3-yl]iminomethyl]phenol

InChI

InChI=1S/C18H11Cl2N3O2/c19-12-8-11(17(24)13(20)9-12)10-21-18-16(14-4-3-7-25-14)22-15-5-1-2-6-23(15)18/h1-10,24H/b21-10+

InChI Key

OXVZEFVCVHTNFK-UFFVCSGVSA-N

Isomeric SMILES

C1=CC2=NC(=C(N2C=C1)/N=C/C3=C(C(=CC(=C3)Cl)Cl)O)C4=CC=CO4

Canonical SMILES

C1=CC2=NC(=C(N2C=C1)N=CC3=C(C(=CC(=C3)Cl)Cl)O)C4=CC=CO4

Origin of Product

United States

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